molecular formula C8H15NO3 B064365 4-Amino-tetrahydropyran-4-acetic acid methyl ester CAS No. 178242-93-8

4-Amino-tetrahydropyran-4-acetic acid methyl ester

Cat. No.: B064365
CAS No.: 178242-93-8
M. Wt: 173.21 g/mol
InChI Key: GQUKUDVUDSFVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-tetrahydropyran-4-acetic acid methyl ester is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. It is commonly used in research and has applications in various scientific fields. The compound is characterized by its tetrahydropyran ring structure, which is a six-membered ring containing five carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-tetrahydropyran-4-acetic acid methyl ester typically involves the reaction of tetrahydropyran derivatives with amino acids or their esters. One common method includes the use of enantiopure ketosulfinyl esters, which undergo reduction, amide formation, and reductive cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-tetrahydropyran-4-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrahydropyran derivatives .

Scientific Research Applications

4-Amino-tetrahydropyran-4-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 4-Amino-tetrahydropyran-4-acetic acid methyl ester is not fully understood. it is known to be involved in the stereocontrolled formation of cis-2,6-disubstituted tetrahydropyrans. This process has been successfully applied to produce sulfoxide-bearing heterocycles, which are further transformed into natural products .

Comparison with Similar Compounds

    Tetrahydropyran-4-carboxylic acid: Similar in structure but lacks the amino group.

    Tetrahydropyran-4-methanol: Contains a hydroxyl group instead of an ester group.

    4-Amino-tetrahydropyran-4-carboxylic acid: Similar but with a carboxylic acid group instead of an ester.

Uniqueness: 4-Amino-tetrahydropyran-4-acetic acid methyl ester is unique due to its combination of an amino group and an ester group on the tetrahydropyran ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

methyl 2-(4-aminooxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)6-8(9)2-4-12-5-3-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUKUDVUDSFVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264467
Record name Methyl 4-aminotetrahydro-2H-pyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178242-93-8
Record name Methyl 4-aminotetrahydro-2H-pyran-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178242-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-aminotetrahydro-2H-pyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminotetrahydropyran-4-yl)acetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.